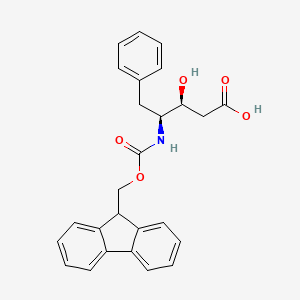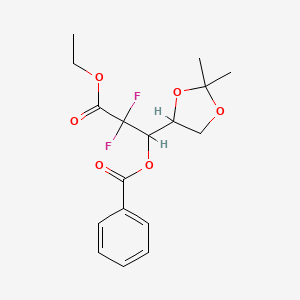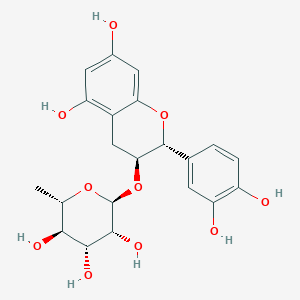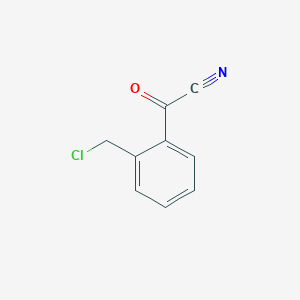![molecular formula C9H16ClNO3 B1149071 Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride CAS No. 1363382-76-6](/img/structure/B1149071.png)
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (MOB-7-HCl) is a novel small molecule with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. MOB-7-HCl has been used in a variety of scientific experiments and studies, including those related to drug discovery, protein-protein interaction, enzymatic reaction, and metabolic pathways.
Applications De Recherche Scientifique
Conformational Studies
Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride and its derivatives have been extensively studied for their conformational properties using spectroscopic methods. For instance, Klepikova et al. (2003) explored the steric structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives, revealing that they exist in a double chair conformation in deuterochloroform solution (Klepikova et al., 2003). Similarly, Arias-Pérez et al. (1995) conducted a detailed structural study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, establishing its conformational behavior using NMR spectroscopy (Arias-Pérez et al., 1995).
Synthesis and Stereochemistry
The synthesis and stereochemistry of various derivatives of this compound have been a focal point in several studies. Mulzer et al. (2000) discussed the stereocontrolled synthesis of all eight stereoisomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester, indicating the versatility and synthetic interest in these compounds (Mulzer et al., 2000). Vafina et al. (2003) studied the Michael reactions of certain methyl (ethyl) derivatives, revealing insights into the stereochemical aspects of these reactions (Vafina et al., 2003).
Pharmacological Applications
While the emphasis was on excluding drug use, dosage, and side effects, it's worth noting that some derivatives have been explored for potential pharmacological applications. For instance, Thompson et al. (1987) synthesized and characterized several 3-selena-7-azabicyclo[3.3.1]nonane derivatives and examined their antiarrhythmic properties in anesthetized dogs, delineating structural requirements necessary for activity (Thompson et al., 1987).
Propriétés
IUPAC Name |
methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-12-9(11)6-2-7-4-13-5-8(3-6)10-7;/h6-8,10H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNNZVYDLXVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCC(C1)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
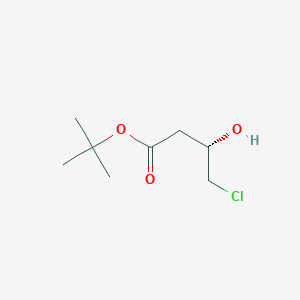

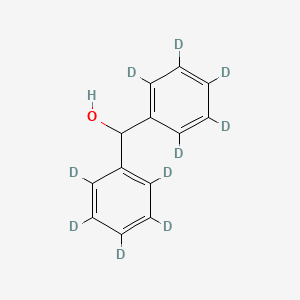

![2-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1149001.png)
